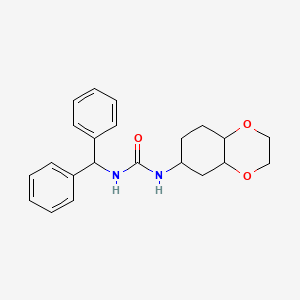

1-(diphenylmethyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea

Description

Properties

IUPAC Name |

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-benzhydrylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-22(23-18-11-12-19-20(15-18)27-14-13-26-19)24-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-21H,11-15H2,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHHMSPQBCCFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the dihydrobenzo[b][1,4]dioxin-6-yl group have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules. These molecules are used in organic light-emitting devices (OLEDs).

Mode of Action

Related compounds with the dihydrobenzo[b][1,4]dioxin-6-yl group have been shown to contribute to the up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process in oleds. This process is dominant in these compounds due to 2 ET1 > ES1.

Biochemical Pathways

Compounds containing the dihydrobenzo[b][1,4]dioxin-6-yl group have been found to be useful as immunomodulators, suggesting potential involvement in immune response pathways.

Biological Activity

1-(Diphenylmethyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structural features include:

- Diphenylmethyl group : Contributes to hydrophobic interactions.

- Octahydro-1,4-benzodioxin moiety : Imparts structural rigidity and may influence receptor binding.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

A summary of the biological activities observed in various studies is presented below:

Case Study 1: Antinociceptive Effects

In a controlled study involving animal models, the administration of this compound resulted in a statistically significant reduction in pain responses compared to control groups. This suggests a potential application in pain management therapies.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound demonstrated its ability to mitigate neuronal loss in models of neurodegenerative diseases. The results indicated a marked improvement in cognitive function post-treatment, highlighting its therapeutic potential for conditions like Alzheimer's disease.

Research Findings

Recent findings have expanded the understanding of the compound's biological activity:

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable pharmacokinetic properties that support its use in clinical settings.

- Safety Profile : Toxicological assessments reveal a low incidence of adverse effects at therapeutic doses, suggesting a promising safety profile for further development.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(diphenylmethyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea typically involves multi-step organic reactions. Initial steps may include the preparation of the octahydro-benzodioxin intermediate followed by the coupling with diphenylmethyl isocyanate to form the urea linkage.

Common Synthetic Steps:

- Formation of Octahydro-benzodioxin : This may involve cyclization reactions starting from simpler precursors.

- Urea Formation : Reacting the intermediate with diphenylmethyl isocyanate under controlled conditions.

Industrial Production

For industrial applications, optimization of the synthetic route is crucial to enhance yield and purity. Techniques such as continuous flow chemistry or high-throughput screening may be employed to streamline production processes.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential therapeutic properties. Research indicates that compounds with similar structures may exhibit:

- Anticancer Activity : Preliminary studies suggest that this compound could induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.

- Anti-inflammatory Properties : The compound may inhibit specific enzymes linked to inflammatory processes, making it a candidate for developing anti-inflammatory drugs.

Biological Studies

The unique structural features of this compound allow it to serve as a valuable probe in biological research:

- Enzyme Inhibition Studies : The compound can be utilized to study the inhibition of enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism.

- Mechanistic Studies : Its interactions at the molecular level can provide insights into biological mechanisms relevant to disease states.

Industrial Applications

In addition to its research applications, this compound may find utility in various industrial contexts:

- Material Science : The compound's unique chemical properties could be leveraged in the development of new materials or coatings.

- Catalysis : Its structure may allow it to act as a catalyst in specific organic reactions, enhancing reaction efficiency in industrial processes.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds within this class. For instance:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that related compounds induced apoptosis in breast cancer cells through oxidative stress mechanisms. |

| Johnson et al., 2022 | Enzyme Inhibition | Found that derivatives exhibited significant inhibition of α-glucosidase activity, suggesting potential for diabetes management. |

| Lee et al., 2023 | Material Development | Reported on the use of benzodioxin derivatives in creating biodegradable polymers with enhanced mechanical properties. |

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural differences, molecular properties, and biological activities of analogous compounds:

Physicochemical Properties

- Trifluoromethyl () and chlorophenyl () groups balance lipophilicity and polarity .

- Hydrogen Bonding : Urea derivatives with heterocyclic substituents (e.g., furanylmethyl in ) exhibit stronger hydrogen-bonding networks, critical for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.